molecular formula C10H9N3O4 B2420126 1,4-Dimethyl-6-nitro-1,4-dihydroquinoxaline-2,3-dione CAS No. 13784-21-9

1,4-Dimethyl-6-nitro-1,4-dihydroquinoxaline-2,3-dione

Cat. No.: B2420126
CAS No.: 13784-21-9
M. Wt: 235.199
InChI Key: RPSGZSRUMPMPRM-UHFFFAOYSA-N
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Description

1,4-Dimethyl-6-nitro-1,4-dihydroquinoxaline-2,3-dione is a heterocyclic compound with a quinoxaline core. . The compound’s structure consists of a quinoxaline ring substituted with two methyl groups and a nitro group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-6-nitro-1,4-dihydroquinoxaline-2,3-dione typically involves the nitration of 1,4-dimethylquinoxaline-2,3-dione. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration at the desired position on the quinoxaline ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-6-nitro-1,4-dihydroquinoxaline-2,3-dione undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions to form quinoxaline derivatives with different oxidation states.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 1,4-Dimethyl-6-amino-1,4-dihydroquinoxaline-2,3-dione.

    Substitution: Various substituted quinoxaline derivatives.

    Oxidation: Quinoxaline-2,3-dione derivatives with different oxidation states.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an inhibitor of d-amino acid oxidase, which has implications in neurological research.

    Medicine: Explored for its potential therapeutic applications, including as an analgesic and in the treatment of neurological disorders.

    Industry: Utilized in the development of materials with specific electronic and optical properties.

Comparison with Similar Compounds

1,4-Dimethyl-6-nitro-1,4-dihydroquinoxaline-2,3-dione can be compared with other quinoxaline derivatives, such as:

    1,4-Dimethylquinoxaline-2,3-dione: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    6-Nitroquinoxaline-2,3-dione: Lacks the methyl groups, which affects its solubility and interaction with biological targets.

    1,4-Dimethyl-7-nitroquinoxaline-2,3-dione: Similar structure but with the nitro group at a different position, leading to variations in its chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1,4-dimethyl-6-nitroquinoxaline-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4/c1-11-7-4-3-6(13(16)17)5-8(7)12(2)10(15)9(11)14/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSGZSRUMPMPRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])N(C(=O)C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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